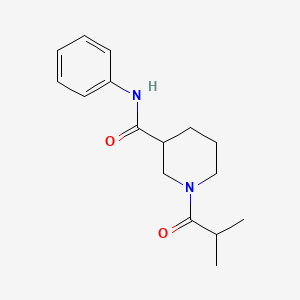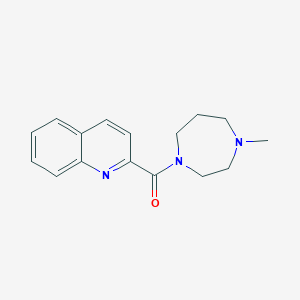
1-(2-methylpropanoyl)-N-phenylpiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methylpropanoyl)-N-phenylpiperidine-3-carboxamide, commonly known as MPHP, is a synthetic stimulant drug that belongs to the cathinone class. It is structurally similar to other synthetic cathinones such as MDPV and α-PVP. MPHP has gained popularity in recent years due to its psychoactive effects, including euphoria, increased energy, and heightened alertness.
Mecanismo De Acción
MPHP acts as a dopamine and norepinephrine reuptake inhibitor, preventing the reuptake of these neurotransmitters into presynaptic neurons. This leads to an increase in the levels of dopamine and norepinephrine in the synaptic cleft, resulting in increased stimulation of postsynaptic neurons. MPHP also increases the release of dopamine and norepinephrine from presynaptic neurons, further increasing their levels in the synaptic cleft. The combined effects of increased neurotransmitter levels and release lead to the stimulant effects of MPHP.
Biochemical and Physiological Effects:
MPHP has been shown to have a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also leads to increased levels of dopamine and norepinephrine in the brain, leading to its stimulant effects. MPHP has been shown to have addictive potential, with repeated use leading to tolerance and dependence.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPHP has been used in animal studies to study its effects on behavior, cognition, and addiction. Its stimulant effects make it useful for studying the effects of dopamine and norepinephrine on these processes. However, its addictive potential and potential for abuse make it a less ideal choice for lab experiments.
Direcciones Futuras
Future research on MPHP could focus on its effects on specific neurotransmitter systems, such as the dopaminergic and noradrenergic systems. It could also focus on the development of new drugs that target these systems, with fewer side effects and less potential for abuse. Additionally, research could focus on the development of new treatment options for addiction and other mental health disorders.
Métodos De Síntesis
MPHP can be synthesized using a variety of methods, including the Leuckart-Wallach reaction and the reductive amination of 1-phenyl-2-nitropropene. The Leuckart-Wallach reaction involves the reaction of phenylacetone with ammonium formate and formic acid, followed by reduction with sodium borohydride. The reductive amination method involves the reaction of 1-phenyl-2-nitropropene with methylamine and sodium borohydride. Both methods have been used to synthesize MPHP, with varying degrees of success.
Aplicaciones Científicas De Investigación
MPHP has been used in scientific research to study its effects on the central nervous system. Studies have shown that MPHP acts as a dopamine and norepinephrine reuptake inhibitor, similar to other drugs in the cathinone class. MPHP has also been shown to increase the release of dopamine and norepinephrine, leading to its stimulant effects. MPHP has been used in animal studies to study its effects on behavior, cognition, and addiction.
Propiedades
IUPAC Name |
1-(2-methylpropanoyl)-N-phenylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12(2)16(20)18-10-6-7-13(11-18)15(19)17-14-8-4-3-5-9-14/h3-5,8-9,12-13H,6-7,10-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCIOSDVSBJWCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylpropanoyl)-N-phenylpiperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(2-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7468114.png)
![N-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methyl]-4-fluorobenzamide](/img/structure/B7468115.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B7468118.png)


![3-[(2-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468132.png)

![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] (E)-3-(2-nitrophenyl)prop-2-enoate](/img/structure/B7468140.png)
![2-[[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]methylidene]propanedioic acid](/img/structure/B7468150.png)
![2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7468155.png)